molecular formula C11H6FN3OS B3033350 2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one CAS No. 1018135-29-9

2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one

Cat. No.: B3033350
CAS No.: 1018135-29-9
M. Wt: 247.25 g/mol
InChI Key: SDCGNUYDFVHOAL-UHFFFAOYSA-N
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Description

This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and therapeutic potential .

Preparation Methods

The synthesis of 2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one involves several synthetic routes and reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified quinoline derivatives with altered biological activities .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and antiviral agent . Additionally, it is used in industrial research for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one can be compared with other similar compounds, such as other quinoline derivatives. These compounds often share similar biological activities but may differ in their potency, selectivity, and safety profiles . Some similar compounds include 4-hydroxy-2-quinolones and other fluorine-containing quinoline derivatives .

Properties

IUPAC Name

2-amino-9-fluoro-[1,3]thiazino[5,6-c]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3OS/c12-5-1-2-8-6(3-5)9-7(4-14-8)10(16)15-11(13)17-9/h1-4H,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCGNUYDFVHOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1F)SC(=NC3=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 2
2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 3
2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 4
2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 5
2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 6
2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one

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